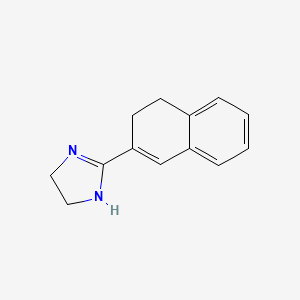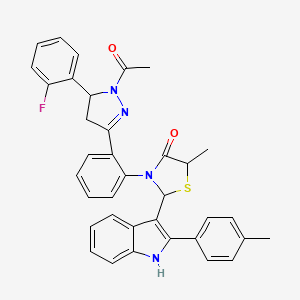![molecular formula C14H32O8S B14283000 Methanesulfonic acid;2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol CAS No. 138680-96-3](/img/structure/B14283000.png)
Methanesulfonic acid;2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid;2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol is a complex organic compound that combines the properties of methanesulfonic acid and a polyether alcohol. This compound is known for its unique chemical structure, which includes a sulfonic acid group and multiple ether linkages. It is used in various industrial and scientific applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonic acid;2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol typically involves the reaction of methanesulfonic acid with 2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include methanesulfonic acid and the polyether alcohol, with the reaction often catalyzed by an acid catalyst.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants. The product is then purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid;2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.
Substitution: The ether linkages in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfonates, and substituted ethers. These products are often used in further chemical synthesis or as intermediates in industrial processes.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid;2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical studies to investigate the effects of sulfonic acid derivatives on biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of Methanesulfonic acid;2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong interactions with amino acid residues in proteins, affecting their function. The polyether chain can also interact with lipid membranes, influencing the compound’s distribution and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic acid: A simpler compound with similar acidic properties but lacking the polyether chain.
2-[2-(2-methoxyethoxy)ethoxy]ethanol: A related polyether alcohol with a methoxy group instead of a pentoxy group.
Triethylene glycol monomethyl ether: Another polyether alcohol with similar ether linkages but different end groups.
Uniqueness
Methanesulfonic acid;2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol is unique due to its combination of a strong acid group and a flexible polyether chain. This combination imparts unique solubility, reactivity, and interaction properties, making it valuable in various applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
138680-96-3 |
|---|---|
Molekularformel |
C14H32O8S |
Molekulargewicht |
360.47 g/mol |
IUPAC-Name |
methanesulfonic acid;2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C13H28O5.CH4O3S/c1-2-3-4-6-15-8-10-17-12-13-18-11-9-16-7-5-14;1-5(2,3)4/h14H,2-13H2,1H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
USZFNUHKYGYMBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOCCOCCOCCOCCO.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



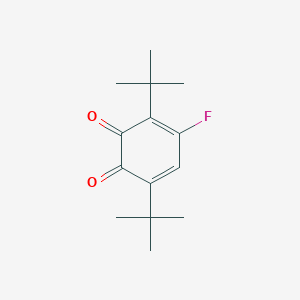


![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)

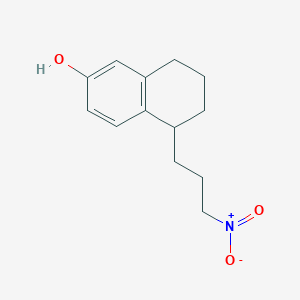
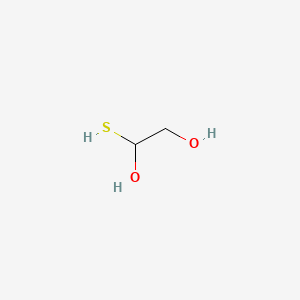
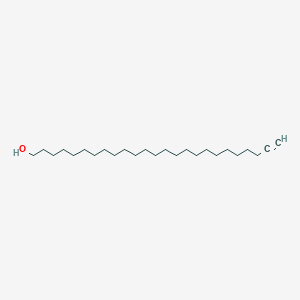
![12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL](/img/structure/B14282965.png)
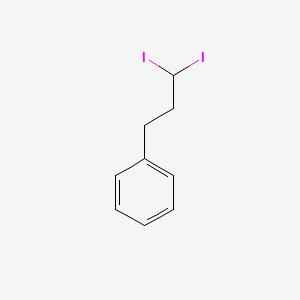
![6-[(5Z)-4-Ethyl-5-(phenylimino)-1,3,4-thiadiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14282972.png)
